molecular formula C17H20N4OS B13065077 OlanzapineN-Oxide

OlanzapineN-Oxide

Cat. No.: B13065077
M. Wt: 328.4 g/mol
InChI Key: TURQBDXLVGSLAC-UHFFFAOYSA-N
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Description

Olanzapine N-Oxide is a major oxidative metabolite of the atypical antipsychotic drug olanzapine. Unlike other metabolites such as 2-hydroxymethyl olanzapine (CYP2D6-mediated) or 4′-N-desmethyl olanzapine (CYP1A2-mediated), Olanzapine N-Oxide is pharmacologically inactive and serves primarily as an excretory product . Its molecular formula is C₁₇H₂₀N₄OS (molecular weight: 328.43), and it is characterized by the addition of an oxygen atom to the tertiary amine group of olanzapine .

Chemical Reactions Analysis

Scientific Research Applications

Clinical Applications

  • Schizophrenia Treatment : Olanzapine N-oxide is primarily studied for its role in managing schizophrenia. Its ability to modulate dopaminergic and serotonergic pathways makes it a valuable option for reducing psychotic symptoms .
  • Bipolar Disorder Management : The compound's efficacy in stabilizing mood swings makes it a candidate for treating bipolar disorder, particularly during manic episodes .
  • Neuroprotection : Preliminary studies suggest that Olanzapine N-oxide may offer neuroprotective benefits by reducing oxidative stress and inflammation in neural tissues. This could have implications for treating neurodegenerative diseases or conditions associated with chronic inflammation .

Case Studies

  • Neurotoxicity and Mitigation : A study demonstrated that high doses of olanzapine can lead to neurotoxicity through increased oxidative stress and mitochondrial damage in hypothalamic neurons. The use of antioxidants like N-acetylcysteine showed promise in reversing these effects, highlighting the potential for Olanzapine N-oxide to mitigate similar neurotoxic outcomes .
  • Rhabdomyolysis Association : A case report noted a patient developing rhabdomyolysis after olanzapine treatment, raising concerns about the safety profile of olanzapine and its metabolites like Olanzapine N-oxide. Monitoring and understanding these adverse effects are crucial for safe clinical application .

Comparative Data Table

Application AreaMechanism of ActionClinical Evidence
SchizophreniaDopamine receptor modulationSignificant reduction in psychotic symptoms
Bipolar DisorderSerotonin receptor interactionEfficacy in mood stabilization during manic episodes
NeuroprotectionInhibition of oxidative stressPotential reduction of neuroinflammation
RhabdomyolysisSafety concerns related to muscle breakdownCase reports indicating risk with high doses

Comparison with Similar Compounds

Key Metabolic Pathways of Olanzapine

Metabolite Enzyme Responsible Pharmacological Activity
Olanzapine N-Oxide FMO3 Inactive
2-Hydroxymethyl olanzapine CYP2D6 Partially active
4′-N-Desmethyl olanzapine CYP1A2 Active (reduced potency)
10-N-Glucuronide UGT1A4/UGT2B10 Inactive

Comparison with Other Olanzapine Metabolites

2-Hydroxymethyl Olanzapine

  • Formation : Generated via CYP2D6, unlike Olanzapine N-Oxide (FMO3-dependent) .
  • Activity : Retains partial affinity for dopamine D₂ and serotonin 5-HT₂A receptors, contributing to olanzapine’s therapeutic effects .
  • Stability : More stable in biological matrices compared to Olanzapine N-Oxide, which undergoes in vitro reduction back to olanzapine in whole blood .

4′-N-Desmethyl Olanzapine

  • Formation : CYP1A2-mediated demethylation .
  • Clinical Relevance : Higher plasma concentrations in smokers due to CYP1A2 induction .

10-N-Glucuronide

  • Formation : Phase II metabolism via UGT1A4/UGT2B10 .
  • Uniqueness : A tertiary N-glucuronide unique to humans, unlike Olanzapine N-Oxide, which is conserved across species .

Comparison with N-Oxide Derivatives of Other Antipsychotics

Chlorpromazine N-Oxide

  • Formation : Generated via FMO3, similar to Olanzapine N-Oxide .
  • Analytical Detection : Co-elutes with Olanzapine N-Oxide in LC-UV methods but distinguishable via optimized gradients .
  • Activity : Retains partial antipsychotic activity, unlike Olanzapine N-Oxide .

Oxomemazine N-Oxide

  • Structural Difference : Contains a sulfoxide group, unlike Olanzapine N-Oxide’s piperazine-based N-oxide .
  • Applications : Used as a reference material for quality control, whereas Olanzapine N-Oxide is primarily a metabolic biomarker .

Comparison with Non-Antipsychotic N-Oxides

1,2,4,5-Tetrazine N-Oxides

  • Chemical Properties : High-density energetic materials, contrasting with Olanzapine N-Oxide’s therapeutic/metabolic role .

Pharmacokinetic and Analytical Challenges

  • Detection : Requires LC-MS/MS for precise quantification due to low concentrations in biological fluids .
  • Stability : Rapid in vitro reduction to olanzapine in whole blood complicates postmortem analysis .

Biological Activity

Olanzapine N-Oxide is a derivative of olanzapine, an atypical antipsychotic widely used for the treatment of schizophrenia and bipolar disorder. This article provides a comprehensive overview of the biological activity of Olanzapine N-Oxide, including its pharmacological effects, mechanisms of action, and relevant research findings.

Pharmacological Profile

Olanzapine N-Oxide exhibits unique biological activities compared to its parent compound, olanzapine. It has been shown to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The following table summarizes its receptor binding affinities:

Receptor Binding Affinity (Ki)
D2 DopamineModerate
5-HT2A SerotoninHigh
5-HT2C SerotoninModerate
H1 HistamineLow

Research indicates that Olanzapine N-Oxide may exert its effects through several mechanisms:

  • Antagonism at Dopamine Receptors : Similar to olanzapine, it acts as an antagonist at D2 receptors, which is crucial for its antipsychotic effects. This action helps mitigate the positive symptoms of schizophrenia.
  • Serotonin Receptor Modulation : Its high affinity for 5-HT2A receptors may contribute to its efficacy in treating mood disorders by enhancing serotonergic transmission.
  • Impact on Oxidative Stress : Recent studies have highlighted the role of oxidative stress in the pathophysiology of psychiatric disorders. Olanzapine N-Oxide has been shown to influence mitochondrial function and oxidative stress markers in neuronal cells, potentially offering neuroprotective benefits.

Study on Oxidative Stress

A notable study investigated the effects of Olanzapine N-Oxide on oxidative stress in hypothalamic cells. The findings revealed that treatment with Olanzapine N-Oxide significantly reduced markers of oxidative damage compared to untreated controls. Specifically, the levels of superoxide anions and mitochondrial mass were measured using flow cytometry and MTS assays.

  • Key Findings :
    • Cell Viability : Increased cell viability was noted in cells treated with Olanzapine N-Oxide.
    • Mitophagy : Enhanced mitophagy was observed, suggesting a protective mechanism against oxidative stress-induced cell death .

Genotoxicity Assessment

Another critical area of research focused on the genotoxic potential of Olanzapine N-Oxide. In vitro studies indicated that while olanzapine could induce oxidative damage, Olanzapine N-Oxide exhibited a lower propensity for causing DNA damage in neuronal and immune cells . This finding suggests that the N-oxide derivative may possess a more favorable safety profile regarding genotoxicity.

Comparative Analysis with Olanzapine

The biological activity of Olanzapine N-Oxide can be contrasted with that of olanzapine itself:

Parameter Olanzapine Olanzapine N-Oxide
Antipsychotic EfficacyHighHigh
Oxidative Stress InductionModerateLow
Genotoxic PotentialModerateLow
Receptor Binding AffinityBroad (D2, 5-HT2A)Selective (D2, 5-HT2A)

Q & A

Q. Basic: What validated analytical methods are recommended for quantifying Olanzapine N-Oxide in biological matrices?

Answer:
Olanzapine N-Oxide can be quantified using high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS). Key steps include:

  • Sample Preparation: Use protein precipitation (e.g., acetonitrile) or solid-phase extraction to isolate the metabolite from plasma or tissue homogenates .
  • Validation Parameters: Ensure linearity (1–100 ng/mL), precision (RSD <15%), and recovery (>80%) per ICH guidelines. Cross-validate with tandem MS for improved specificity .
  • Chromatographic Conditions: A C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient elution mode effectively separates Olanzapine N-Oxide from its parent drug and other metabolites .

Q. Basic: What synthetic routes and characterization techniques are optimal for producing Olanzapine N-Oxide?

Answer:
Olanzapine N-Oxide is typically synthesized via oxidation of olanzapine using m-chloroperbenzoic acid (mCPBA) in dichloromethane. Critical steps include:

  • Reaction Monitoring: Track progress via thin-layer chromatography (TLC) or LC-MS to confirm N-oxidation .
  • Purification: Use column chromatography (silica gel, ethyl acetate:hexane) or recrystallization from ethanol to achieve >95% purity .
  • Characterization: Confirm identity using 1^1H/13^13C NMR (e.g., downfield shift of the N-oxide proton at δ 3.8–4.2 ppm) and high-resolution MS (exact mass: 328.135 g/mol) .

Q. Advanced: How can researchers design experiments to investigate the transporter-independent uptake of Olanzapine N-Oxide in hepatic cells?

Answer:

  • Model Selection: Use human hepatocellular carcinoma cells (HepG2, Huh7) and OCT1-knockout murine models to assess transporter dependency .
  • Methodology:
    • Uptake Assays: Incubate cells with 3^3H-labeled Olanzapine N-Oxide (1–10 µM) and measure intracellular accumulation via scintillation counting .
    • Competition Studies: Co-administer inhibitors (e.g., cimetidine for OCT1) to evaluate specificity.
    • Data Interpretation: Compare uptake rates between wild-type and knockout models. If no significant difference, conclude transporter independence and explore alternative mechanisms (e.g., passive diffusion) .

Q. Advanced: How should conflicting pharmacokinetic data on Olanzapine N-Oxide’s half-life across species be reconciled?

Answer:

  • Meta-Analysis Framework:
    • Variable Identification: Compare study parameters (dose, species, sampling intervals, analytical methods). For example, rodent studies often report shorter half-lives (2–4 hrs) due to faster CYP1A2 activity versus humans (6–8 hrs) .
    • Statistical Harmonization: Use mixed-effects models to account for interspecies variability in metabolic enzyme expression .
    • In Silico Modeling: Apply physiologically based pharmacokinetic (PBPK) simulations to predict human pharmacokinetics from preclinical data .
  • Recommendation: Validate findings using humanized liver mouse models to bridge translational gaps .

Q. Advanced: What strategies mitigate batch-to-batch variability in Olanzapine N-Oxide’s solubility during preclinical formulation?

Answer:

  • Formulation Optimization:
    • Solvent Systems: Use DMSO:20% SBE-β-CD in saline (10:90 v/v) for in vivo studies. Confirm solubility via dynamic light scattering (DLS) to ensure nanoparticle stability .
    • Lyophilization: Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to enhance long-term stability (−80°C) .
  • Quality Control:
    • HPLC-PDA Purity Checks: Monitor degradation products (e.g., olanzapine) under accelerated stability conditions (40°C/75% RH for 4 weeks) .

Q. Methodological: How should researchers structure a manuscript to address contradictory findings on Olanzapine N-Oxide’s neuroactive potential?

Answer:

  • Data Presentation:
    • Dedicated Section for Contradictions: Use tables to juxtapose conflicting results (e.g., receptor binding affinities from radioligand assays vs. functional cAMP assays) .
    • Statistical Appendix: Include raw data (e.g., IC50_{50} values) in supplementary materials with error margins .
  • Discussion Tactics:
    • Mechanistic Hypotheses: Propose differential metabolite penetration across the blood-brain barrier or assay-specific artifacts (e.g., solvent interference in cell-based assays) .
    • Future Work: Recommend in vivo microdialysis studies to measure unbound Olanzapine N-Oxide in brain interstitial fluid .

Properties

Molecular Formula

C17H20N4OS

Molecular Weight

328.4 g/mol

IUPAC Name

5-hydroxy-2-methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-c][1,5]benzodiazepine

InChI

InChI=1S/C17H20N4OS/c1-12-11-13-16(23-12)18-14-5-3-4-6-15(14)21(22)17(13)20-9-7-19(2)8-10-20/h3-6,11,22H,7-10H2,1-2H3

InChI Key

TURQBDXLVGSLAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N(C3=CC=CC=C3N=C2S1)O)N4CCN(CC4)C

Origin of Product

United States

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